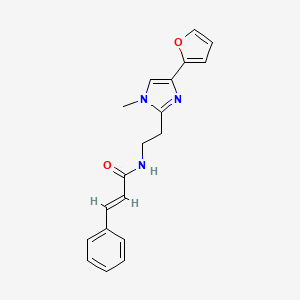

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide

Description

This compound features a cinnamamide backbone linked via an ethyl chain to a 1-methyl-1H-imidazole ring substituted at the 4-position with a furan-2-yl group. The structural complexity arises from the integration of three pharmacophoric motifs:

- Cinnamamide: A conjugated α,β-unsaturated carbonyl system known for bioactivity in anti-inflammatory and anticancer contexts.

- 1-Methylimidazole: Enhances solubility and participates in hydrogen bonding or π-π stacking interactions.

- Furan-2-yl: A heteroaromatic group contributing to electronic effects and metabolic stability.

While the provided evidence lacks direct pharmacological data for this compound, its design aligns with strategies for modulating enzyme targets (e.g., farnesyltransferase inhibitors, as seen in ) and optimizing pharmacokinetic properties through balanced lipophilicity .

Properties

IUPAC Name |

(E)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-10,13-14H,11-12H2,1H3,(H,20,23)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKODBJAZYWQQ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and imidazole intermediates, followed by their coupling with a cinnamamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazole ring can produce imidazolines.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes or receptors, modulating their activity. The cinnamamide moiety may also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share core imidazole/benzimidazole and furan/cinnamamide motifs, with variations in substituents impacting properties:

Spectroscopic and Physicochemical Properties

- FTIR :

- NMR :

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C18H19N3O2

- Molecular Weight : 341.43 g/mol

- IUPAC Name : N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]cinnamide

Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide exhibit various biological activities, including:

- Anticancer Activity : Cinnamamide derivatives have shown promising results in inhibiting tumor growth in xenograft models. For instance, studies have indicated that certain derivatives can significantly reduce melanoma proliferation by targeting specific signaling pathways such as APE/Ref-1 mediated signaling, which is crucial in cancer cell survival and proliferation .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which help in mitigating oxidative stress—an important factor in many diseases, including cancer and diabetes .

- Antiglycation Effects : Cinnamic acid derivatives, including those related to the compound , have been documented to inhibit the formation of advanced glycation end products (AGEs), which are linked to various chronic diseases .

Anticancer Studies

A study investigated the effects of various cinnamamide derivatives on cancer cell lines. The findings revealed:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | HeLa (Cervical) | 42 | Induces apoptosis |

| Compound 2 | MCF-7 (Breast) | 66 | Inhibits proliferation |

| Compound 3 | K562 (Leukemia) | 55 | Cell cycle arrest |

These results suggest that N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide could exhibit similar anticancer properties, particularly through apoptosis induction and cell cycle modulation.

Antioxidant Activity

The antioxidant activity of related cinnamic acid derivatives has been evaluated through various assays, showing a significant reduction in reactive oxygen species (ROS) levels in vitro. This property is essential for protecting cells from oxidative damage.

Study on Anticancer Efficacy

In a recent study, a derivative of the compound was tested on melanoma cells. The treatment resulted in a significant decrease in cell viability and induced apoptosis at concentrations as low as 5 µM. The study concluded that the compound effectively targets the AP-1 transcriptional pathway, which is often upregulated in cancer cells .

Evaluation of Antiglycation Properties

Another investigation assessed the antiglycation effects of cinnamic acid derivatives using a bovine serum albumin (BSA)/fructose model. The results demonstrated that these compounds significantly inhibited AGE formation by up to 63%, indicating potential therapeutic applications for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.